![molecular formula C15H13F2NO3S B2682434 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate CAS No. 1291871-95-8](/img/structure/B2682434.png)
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate
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Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Air-persistent Monomeric (amino)(carboxy) Radicals
A study on monomeric (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes revealed that some compounds feature half-lives of hours to days in well-aerated solutions, indicating potential stability and utility in air-sensitive applications. The investigation into electron-withdrawing properties and the destabilization of peroxides offers insights into radical stability and reactivity, which could be relevant for designing new materials or chemical processes (Mahoney et al., 2015).
Herbicidal Activity
Research into derivatives with similar chemical structures demonstrated potent herbicidal activity against annual weeds, highlighting the compound's potential use in agriculture. The study also noted low mammalian and environmental toxicity, suggesting safety considerations in its application (Hwang et al., 2005).
Anti-inflammatory Compounds
A series of new ethers with anti-inflammatory activity was discovered, emphasizing the role of specific substituents in enhancing biological activity. This research could inform the design of new therapeutic agents leveraging similar chemical frameworks (van Dijk & Zwagemakers, 1977).
Fluorescence Enhancement
The study on fluorescence enhancement by N-phenyl substitutions in aminostilbenes reveals the "amino conjugation effect," which could be exploited in designing new fluorescent materials or probes for biological imaging (Yang et al., 2002).
Mechanism of Action
Target of Action
The primary target of the compound 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate is the Heat Shock Protein 70 (Hsp70) . Hsp70 is a molecular chaperone involved in protein folding and the prevention of protein aggregation. It plays a crucial role in maintaining cellular homeostasis.
Mode of Action
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate interacts with Hsp70 by binding to its ATPase domain, thereby modulating its activity . This interaction inhibits the protein folding function of Hsp70, leading to an accumulation of misfolded proteins in the cell.
Result of Action
The molecular and cellular effects of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate’s action primarily involve the disruption of protein homeostasis. By inhibiting Hsp70, the compound causes an accumulation of misfolded proteins, leading to cellular stress and potentially cell death .
properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3S/c1-9-4-5-22-14(9)15(20)21-8-13(19)18-7-10-2-3-11(16)6-12(10)17/h2-6H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYFLSGZTAUUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate |
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